Spiro[3.4]octane-2-sulfonyl chloride
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Overview
Description
Spiro[3.4]octane-2-sulfonyl chloride: is a chemical compound with the molecular formula C8H13ClO2S It is a spirocyclic compound, meaning it contains two rings that share a single atom
Mechanism of Action
Mode of Action
The mode of action of Spiro[3It is part of the oxa-spirocycles family, which are known for their unique interactions with their targets . These compounds can dramatically improve water solubility and lower lipophilicity , which may influence their interaction with targets.
Biochemical Pathways
Oxa-spirocycles, to which this compound belongs, have been synthesized and studied in vivo , suggesting they may have significant effects on certain biochemical pathways.
Pharmacokinetics
The incorporation of an oxygen atom into the spirocyclic unit of oxa-spirocycles can dramatically improve water solubility and lower lipophilicity , which could potentially impact the bioavailability of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[3.4]octane-2-sulfonyl chloride typically involves the annulation of cyclopentane and a four-membered ring. One common method includes the use of sulfonyl chloride as a starting material, which undergoes a series of chemical transformations to form the spirocyclic structure .
Industrial Production Methods: Industrial production methods for Spiro[3 the synthesis generally involves conventional chemical transformations and minimal chromatographic purifications to afford the title compound .
Chemical Reactions Analysis
Types of Reactions: Spiro[3.4]octane-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Specific conditions vary depending on the desired transformation.
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various spirocyclic derivatives.
Scientific Research Applications
Chemistry: In chemistry, Spiro[3.4]octane-2-sulfonyl chloride is used as an intermediate in the synthesis of more complex spirocyclic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of various spirocyclic derivatives, which may have applications in materials science and pharmaceuticals .
Comparison with Similar Compounds
- Spiro[3.4]octane-2-sulfonic acid
- Spiro[3.4]octane-2-sulfonamide
- Spiro[3.4]octane-2-sulfonate esters
Uniqueness: Spiro[3.4]octane-2-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which makes it highly reactive and versatile in chemical synthesis.
Properties
IUPAC Name |
spiro[3.4]octane-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)7-5-8(6-7)3-1-2-4-8/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHIOHUVBYMEEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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